molecular formula C7H16ClN B6268335 rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride CAS No. 2307780-08-9

rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6268335
CAS No.: 2307780-08-9
M. Wt: 149.7
InChI Key:
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Description

Rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride, also known as RMPCH, is an important organic compound used in various scientific and laboratory experiments. It is a cyclopropanamine compound with a unique structure, which makes it useful for a variety of purposes. RMPCH is a versatile compound that can be used in a variety of ways, including synthesis, research, and laboratory experiments.

Scientific Research Applications

Rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride is a useful compound for scientific research and laboratory experiments. It can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and biochemicals. It is also used in the synthesis of polymers, dyes, and other materials. Additionally, this compound can be used to study the mechanism of action of various compounds, as well as to study the biochemical and physiological effects of various compounds.

Mechanism of Action

Rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride is a cyclopropanamine compound, which means that it has a unique structure that allows it to interact with other compounds in a specific way. The mechanism of action of this compound involves the formation of a covalent bond between the nitrogen atom of the cyclopropanamine and the carbon atom of the substrate. This covalent bond allows this compound to act as a catalyst, speeding up the reaction of the substrate.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes, such as cytochrome P450, which are involved in the metabolism of various compounds. It has also been shown to inhibit the activity of enzymes, such as acetylcholinesterase, which are involved in the breakdown of neurotransmitters. Additionally, this compound has been shown to have an effect on the expression of genes, which may be involved in the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic, and it has a low cost. However, there are some limitations to using this compound in laboratory experiments. It is not very soluble in organic solvents, which can limit its use in certain experiments. Additionally, it is not very reactive, which can make it difficult to use in certain reactions.

Future Directions

There are a variety of potential future directions for the use of rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride in scientific research and laboratory experiments. One potential direction is to explore the use of this compound in the synthesis of new compounds. Additionally, further research could be done to explore the mechanism of action of this compound, as well as to explore its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of this compound in drug design and development. Finally, further research could be done to explore the potential use of this compound in the synthesis of polymers, dyes, and other materials.

Synthesis Methods

Rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride can be synthesized from a variety of starting materials, including ethylbenzene, benzaldehyde, and propionaldehyde. The synthesis of this compound involves a series of steps, including the formation of an intermediate, the cyclopropanation of the intermediate, and the hydrolysis of the cyclopropanation product. The synthesis of this compound can be accomplished using a variety of methods, including the Knoevenagel condensation, the Balz-Schiemann reaction, and the Wittig reaction.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride involves the reaction of 2-methylpropylmagnesium bromide with cyclopropanone followed by reductive amination with formaldehyde and ammonium chloride. The resulting amine is then converted to the hydrochloride salt.", "Starting Materials": [ "2-methylpropan-2-ol", "magnesium", "bromine", "cyclopropanone", "formaldehyde", "ammonium chloride", "hydrochloric acid" ], "Reaction": [ "1. Formation of 2-methylpropylmagnesium bromide by reacting 2-methylpropan-2-ol with magnesium and bromine in diethyl ether.", "2. Addition of cyclopropanone to the reaction mixture and stirring at room temperature for several hours.", "3. Quenching the reaction with water and extracting the organic layer with diethyl ether.", "4. Reductive amination of the resulting amine with formaldehyde and ammonium chloride in the presence of sodium cyanoborohydride.", "5. Acidification of the reaction mixture with hydrochloric acid and extraction with diethyl ether.", "6. Evaporation of the organic layer and recrystallization of the product from ethanol to obtain rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride." ] }

2307780-08-9

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

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